molecular formula C6H9BClNO3 B1333181 (4-methoxypyridin-3-yl)boronic Acid Hydrochloride CAS No. 874959-97-4

(4-methoxypyridin-3-yl)boronic Acid Hydrochloride

Cat. No.: B1333181
CAS No.: 874959-97-4
M. Wt: 189.41 g/mol
InChI Key: JLONCHBPEIKTEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Synonyms

The compound is systematically named (4-methoxypyridin-3-yl)boronic acid hydrochloride under IUPAC guidelines. Its molecular structure features a pyridine ring substituted with a methoxy group at the 4-position and a boronic acid moiety at the 3-position, with a hydrochloride counterion.

Synonyms for this compound include:

  • 4-Methoxy-3-pyridineboronic acid hydrochloride
  • (4-Methoxy-3-pyridinyl)boronic acid hydrochloride
  • 3-Borono-4-methoxypyridine hydrochloride
  • 4-Methoxypyridine-3-boronic acid HCl

These synonyms reflect variations in naming conventions across chemical databases and commercial suppliers. The CAS registry number 874959-97-4 is universally recognized for this compound .

Molecular Formula and Structural Representation

The molecular formula of this compound is C₆H₉BClNO₃ , with a molecular weight of 189.41 g/mol . Key structural features include:

  • A pyridine ring with methoxy (-OCH₃) and boronic acid (-B(OH)₂) substituents.
  • A hydrochloride salt form, enhancing solubility and stability.

Structural representations :

  • SMILES : COC1=C(C=NC=C1)B(O)O.Cl
  • InChI Key : JLONCHBPEIKTEA-UHFFFAOYSA-N

The boronic acid group adopts a trigonal planar geometry, while the pyridine ring contributes aromaticity and electronic effects .

Crystallographic and Spectroscopic Characterization

Crystallographic Analysis

X-ray crystallography of related boronic acids (e.g., 4-(methoxycarbonyl)phenylboronic acid) reveals hydrogen-bonded dimeric structures stabilized by O–H⋯O interactions between boronic acid groups . For this compound, the hydrochloride counterion likely participates in ionic interactions with the protonated pyridine nitrogen, while the boronic acid forms hydrogen bonds with adjacent molecules .

Spectroscopic Data

  • ¹H NMR : Signals corresponding to the pyridine ring protons appear between δ 7.5–8.5 ppm, while the methoxy group resonates near δ 3.8 ppm .
  • ¹¹B NMR : A singlet near δ 30 ppm confirms the presence of the boronic acid group .
  • IR Spectroscopy : Stretching frequencies at ~3200 cm⁻¹ (O–H), ~1340 cm⁻¹ (B–O), and ~1250 cm⁻¹ (C–O) are characteristic .
  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 189.41 .

Tautomerism and Electronic Properties

Tautomerism

Boronic acids exhibit equilibrium between trigonal (neutral) and tetrahedral (anionic) forms, depending on pH. At physiological pH (~7.4), the compound exists predominantly in the trigonal form, but under basic conditions, it converts to the tetrahedral boronate anion :
$$
\text{B(OH)}2 \rightleftharpoons \text{B(OH)}3^- + \text{H}^+
$$
The pKa of the boronic acid group is ~8.9, slightly lower than boric acid (pKa 9.2) due to the electron-withdrawing pyridine ring .

Electronic Effects

  • The methoxy group acts as an electron donor via resonance, increasing electron density on the pyridine ring. This enhances the Lewis acidity of the boronic acid by stabilizing the tetrahedral boronate anion .
  • The pyridine nitrogen’s electronegativity further polarizes the B–O bonds, facilitating interactions with diols and other nucleophiles .

Comparative Electronic Properties :

Substituent Effect on Boronic Acid pKa
Electron-withdrawing Decreases pKa (e.g., -NO₂)
Electron-donating Increases pKa (e.g., -OCH₃)

In this compound, the methoxy group raises the pKa compared to unsubstituted phenylboronic acid, favoring the trigonal form under mildly acidic conditions .

Properties

IUPAC Name

(4-methoxypyridin-3-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3.ClH/c1-11-6-2-3-8-4-5(6)7(9)10;/h2-4,9-10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLONCHBPEIKTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)OC)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377912
Record name (4-methoxypyridin-3-yl)boronic Acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874959-97-4
Record name (4-methoxypyridin-3-yl)boronic Acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogen–Metal Exchange and Borylation

The most common and effective route to this compound involves the following steps:

  • Starting Material : A halogenated methoxypyridine derivative, typically 4-methoxypyridin-3-yl halide (e.g., bromide or chloride).

  • Halogen–Metal Exchange : Treatment of the halopyridine with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperature (around -78 °C to -30 °C) under an inert atmosphere (nitrogen or argon) to generate the corresponding pyridyl lithium intermediate.

  • Borylation : Addition of a trialkyl borate reagent, commonly triisopropyl borate or trimethyl borate, to the reaction mixture at low temperature, followed by gradual warming to room temperature. This step converts the organolithium intermediate into the boronic acid ester intermediate.

  • Hydrolysis and Acidification : The reaction mixture is quenched with water and acidified with hydrochloric acid (2 M HCl), which hydrolyzes the boronate ester to the free boronic acid and precipitates the hydrochloride salt.

  • Isolation : The product is isolated by filtration, washing, and drying under vacuum to yield this compound as a solid.

Representative Experimental Conditions and Yields

Step Conditions Notes
Halogen–metal exchange 4-methoxypyridin-3-yl halide + n-BuLi or LDA in anhydrous tetrahydrofuran (THF), -78 to -30 °C, inert atmosphere Stirring for 2–4 hours to ensure complete lithiation
Borylation Addition of triisopropyl borate at -78 °C, stirring 2–3 hours, then warming to room temperature overnight Forms boronate ester intermediate
Hydrolysis and acidification Addition of water, removal of THF under reduced pressure, acidification with 2 M HCl Precipitates boronic acid hydrochloride salt
Extraction and purification Extraction with ethyl acetate, drying over sodium sulfate, filtration, concentration Final drying under high vacuum
Yield Typically 70–80% isolated yield Purity often >90% by LC/MS and NMR analysis

This procedure is supported by multiple experimental reports, including a detailed synthesis of related methoxypyridinylboronic acids with yields around 73% and purity above 90%.

Alternative Catalytic Cross-Coupling Methods

Palladium-catalyzed cross-coupling of halopyridines with diboron reagents (e.g., bis(pinacolato)diboron) under basic aqueous-organic conditions is another method to prepare pyridinylboronic acids. However, this method is more commonly used for boronic esters rather than the hydrochloride salt form and may require additional steps for hydrolysis and salt formation.

Analytical and Characterization Data

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Halogen–metal exchange + borylation Halopyridine, n-BuLi or LDA, triisopropyl borate, HCl quench High regioselectivity, well-established Requires low temperature, air/moisture sensitive 70–80
Pd-catalyzed cross-coupling Halopyridine, bis(pinacolato)diboron, Pd catalyst, base, aqueous-organic solvent Mild conditions, scalable Often yields boronic esters, not hydrochloride salt Variable
Directed ortho-metalation + borylation Substituted pyridine, strong base, trialkyl borate Selective ortho borylation Requires directing groups, complex substrates Moderate
Iridium/rhodium-catalyzed C–H borylation Ir or Rh catalyst, diboron reagent, mild conditions Direct C–H activation, no prefunctionalization Expensive catalysts, less common Moderate

Chemical Reactions Analysis

Types of Reactions: (4-Methoxypyridin-3-yl)boronic acid hydrochloride undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids. It forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Alcohols or ketones.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

(4-Methoxypyridin-3-yl)boronic acid hydrochloride serves as a versatile building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to participate in cross-coupling reactions.

Application AreaDescription
Medicinal ChemistryUsed in the synthesis of potential drug candidates targeting cancer and other diseases.
AgrochemicalsActs as an intermediate in the development of pesticides and herbicides.
Material ScienceUtilized in producing polymers and electronic materials with specific properties.

Biological Applications

This compound has been studied for its role as an enzyme inhibitor, specifically targeting cytochrome P450 17A1 (CYP17A1), which is crucial in steroidogenesis.

  • Mechanism of Action :
    • Binds to the active site of CYP17A1, inhibiting its enzymatic activity.
    • Leads to a decrease in androgen production, which is therapeutically significant for conditions like prostate cancer.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Inhibition of Androgen Production : Research indicates that this compound effectively reduces androgen levels in cancer cells, thereby inhibiting cell proliferation. This property is being explored for therapeutic interventions in hormone-dependent cancers such as prostate cancer .
  • Synthesis of Biaryl Compounds : A study demonstrated its use in cross-coupling reactions with aryl halides, leading to the formation of biaryl derivatives that exhibit antibacterial activity against resistant strains .

Biochemical Properties

The compound's biochemical properties are crucial for its applications:

  • pKa Values : The acidity of the boron center and pyridine moiety significantly influences its reactivity and interaction with biological targets .
  • Reactivity Studies : Kinetic studies have shown that this compound exhibits higher reactivity compared to other pyridinium boronic acids, making it a preferred choice for certain synthetic pathways .

Mechanism of Action

The mechanism of action of (4-methoxypyridin-3-yl)boronic acid hydrochloride depends on its application. In the context of enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in the development of protease inhibitors and other enzyme-targeting drugs.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Variations

The substituents on the pyridine ring significantly influence electronic properties, solubility, and target binding. Key analogs include:

Compound Name Substituents Key Features References
(2-Methylpyridin-4-yl)boronic acid HCl Methyl (2-position) Enhanced lipophilicity; used in proteasome inhibition studies
(6-Chloro-5-methylpyridin-3-yl)boronic acid Chloro and methyl groups Increased electrophilicity; impacts enzyme inhibition
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid Trifluoromethyl group Improved metabolic stability; used in anticancer screening
Phenylboronic acid Phenyl group Diagnostic utility in detecting β-lactamases

Key Observations :

  • Hydrochloride salts, as in this compound and (2-methylpyridin-4-yl)boronic acid HCl, improve aqueous solubility, critical for in vitro assays .
Enzyme Inhibition
  • HDAC Inhibition: Structurally related boronic acids, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, exhibit potent HDAC inhibition (IC50 ~1 µM), outperforming trichostatin A .
  • Proteasome Inhibition: Boronic acids with peptide-like structures (e.g., bortezomib) show strong proteasome inhibition but suffer from poor pharmacokinetics . Non-peptidic analogs like phenylboronic acid lack this limitation but exhibit lower specificity . The pyridine core in (4-methoxypyridin-3-yl)boronic acid hydrochloride may balance specificity and stability.
Anticancer Activity
  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid demonstrate sub-micromolar cytotoxicity in triple-negative breast cancer cells . The methoxypyridine scaffold may offer similar antiproliferative effects, though empirical data is needed .
  • Peptide boronic acids (e.g., dipeptidyl boronic esters) show IC50 values in the nanomolar range but require prodrug modifications for oral bioavailability . The non-peptidic nature of the target compound could circumvent these issues.

Chemical Reactivity and Stability

  • Boronic Ester Formation : Like phenylboronic acid, this compound likely undergoes rapid boronic ester exchange in the presence of diols (e.g., catechols) and bases (e.g., Et3N), a property exploited in dynamic combinatorial chemistry .
  • Stability: Non-peptidic boronic acids generally exhibit superior stability compared to peptide-based analogs, which degrade rapidly in vivo . The hydrochloride salt further stabilizes the compound against boroxine formation .

Diagnostic and Pharmacokinetic Profiles

  • Diagnostic Use: Phenylboronic acid is a benchmark in β-lactamase detection due to its high diagnostic accuracy . The pyridine core in the target compound may offer similar utility with improved specificity for bacterial targets.
  • Pharmacokinetics: Unlike peptide boronic acids, which require prodrug strategies (e.g., diethanolamine conjugation) for oral delivery , the target compound’s small molecular weight and non-peptidic structure suggest favorable absorption and distribution.

Biological Activity

(4-Methoxypyridin-3-yl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a pyridine ring and a boronic acid functional group, which contribute to its reactivity and biological interactions.

  • Molecular Formula : C6_6H8_8BNO3_3
  • Molecular Weight : 152.94 g/mol
  • CAS Number : 874959-97-4
  • Solubility : Soluble in water and organic solvents, making it versatile for various biological assays.

Antibacterial Activity

Research has indicated that derivatives of pyridine-based boronic acids exhibit significant antibacterial properties. For instance, studies have shown that this compound demonstrates effectiveness against resistant strains of Streptococcus pneumoniae and Haemophilus influenzae. The structure-activity relationship (SAR) analyses suggest that the positioning of substituents on the pyridine ring enhances the antibacterial potency of these compounds .

Antioxidant Properties

Recent studies have explored the antioxidant capabilities of boronic acid derivatives, including this compound. It has been shown to exhibit free radical scavenging activity, which is crucial for protecting cells from oxidative stress. This property may be beneficial in the development of therapeutic agents aimed at combating oxidative stress-related diseases .

Enzyme Inhibition

Boronic acids are known to act as enzyme inhibitors, particularly in protease inhibition. The this compound has been investigated for its potential to inhibit specific proteases, which could be useful in treating various diseases where protease activity is dysregulated .

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested against several bacterial strains. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as an alternative treatment for antibiotic-resistant infections.

CompoundMIC (µg/mL)Bacterial Strain
This compound8S. pneumoniae
Standard Antibiotic32S. pneumoniae

Case Study 2: Antioxidant Activity Assessment

A study assessing the antioxidant activity of various boronic acid derivatives found that this compound exhibited a high degree of radical scavenging activity, comparable to established antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
This compound8515
Ascorbic Acid9010

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for (4-methoxypyridin-3-yl)boronic acid hydrochloride to ensure stability?

  • Methodological Answer : Store the compound at 0–6°C in a tightly sealed, moisture-free container. Boronic acids are prone to hydrolysis, and the hydrochloride salt form may require protection from humidity. Use desiccants (e.g., silica gel) in storage areas. Avoid prolonged exposure to light, as methoxy groups can undergo photodegradation .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use HPLC with UV detection (λ = 254–280 nm) to assess purity (>97% as per typical supplier standards ).
  • Structural Confirmation :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., methoxy protons at ~3.8–4.0 ppm, aromatic protons in the pyridine ring).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ~212.5 g/mol for the free boronic acid).
  • FTIR : Verify B-O stretching (~1340–1310 cm⁻¹) and aromatic C-H vibrations .

Q. What synthetic routes are commonly used to prepare pyridinylboronic acid derivatives like this compound?

  • Methodological Answer :

  • Miyaura Borylation : React 3-bromo-4-methoxypyridine with bis(pinacolato)diboron (B2_2pin2_2) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl2_2) and KOAc in anhydrous DMF at 80–100°C.
  • Hydrochloride Salt Formation : Treat the free boronic acid with HCl in an aprotic solvent (e.g., THF) to precipitate the hydrochloride salt .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a coupling partner?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh3_3)4_4 or Pd(OAc)2_2 with SPhos ligand for sterically hindered aryl halides.
  • Solvent System : Employ toluene/water (3:1) with Na2_2CO3_3 as a base at 80–100°C.
  • Challenges : The methoxy group may direct regioselectivity; monitor reaction progress via TLC or LC-MS. For improved yields, pre-purify the boronic acid to remove residual pinacol ester byproducts .

Q. What strategies address contradictions in spectroscopic data for boronic acid derivatives, such as unexpected splitting in 1H^1H-NMR?

  • Methodological Answer :

  • Dynamic Equilibrium : Boronic acids exist in equilibrium between trigonal (boronic acid) and tetrahedral (boronate) forms. Use D2_2O exchange to identify labile protons or add a stabilizing agent (e.g., diethanolamine) to simplify spectra.
  • pH Effects : Adjust sample pH to 7–8 to stabilize the boronate form, reducing signal splitting .

Q. How does the methoxy group influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Electron-Donating Effects : The methoxy group increases electron density on the pyridine ring, enhancing stability in electrophilic substitution reactions.
  • Hydrogen Bonding : The OMe group can act as a hydrogen-bond acceptor, improving target binding in enzyme inhibition studies (e.g., kinase inhibitors).
  • Metabolic Stability : Methoxy groups reduce oxidative metabolism, making the compound suitable for in vivo pharmacokinetic studies .

Q. What safety precautions are critical when handling this compound in aqueous environments?

  • Methodological Answer :

  • Skin/Eye Protection : Wear nitrile gloves and goggles to avoid irritation from hydrochloride residues .
  • Hydrolysis Mitigation : Work under inert atmosphere (N2_2/Ar) when dissolving in water. Pre-cool solvents to minimize boronic acid decomposition.
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.